molecular formula C₁₇H₁₆D₉N₅O₂ B1158860 Prizidilol-d9

Prizidilol-d9

Cat. No.: B1158860
M. Wt: 340.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prizidilol-d9 is a deuterated derivative of (R)-prizidilol, a beta-adrenergic receptor blocker with vasodilatory properties. The non-deuterated form, (R)-prizidilol, has the IUPAC name (2R)-1-[2-(6-Hydrazino-3-pyridazinyl)phenoxy]-3-[(2-methyl-2-propanyl)amino]-2-propanol and a molecular weight of approximately 393.5 g/mol (calculated from its structure) . The "d9" designation indicates the substitution of nine hydrogen atoms with deuterium, likely at metabolically labile sites such as the hydrazino group (-NH-NH2) and the tert-butyl amino moiety (-N(CH3)3) . Deuterated analogs like this compound are designed to enhance metabolic stability and prolong half-life by slowing cytochrome P450-mediated oxidation.

Properties

Molecular Formula

C₁₇H₁₆D₉N₅O₂

Molecular Weight

340.47

Synonyms

6-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-3(2H)-pyridazinone Hydrazone-d9;  1-[(1,1-Dimethylethyl)amino]-3-[2-(6-hydrazinyl-3-pyridazinyl)phenoxy]-2-propanol-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Prizidilol-d9 belongs to the class of beta-blockers with vasodilatory effects. Key structural and functional analogues include Carvedilol and Nebivolol , though their mechanisms differ:

Property This compound Carvedilol Nebivolol
Molecular Formula C20H20D9N5O2 (estimated) C24H26N2O4 C22H25F2NO4
Molecular Weight ~402.5 g/mol 406.47 g/mol 405.44 g/mol
Key Structural Features Pyridazinyl hydrazine, tert-butyl amino, deuterated sites Carbazole backbone, methoxy groups Fluoro-substituted aryl, diol moiety
Mechanism Beta-blockade + direct vasodilation Beta/alpha-blockade + antioxidant activity Beta-1 selectivity + NO-mediated vasodilation
Deuterium Substitution 9 deuterium atoms (enhanced metabolic stability) None None
Key Findings:
  • Deuterium Impact: this compound’s deuterated groups are expected to reduce first-pass metabolism compared to non-deuterated prizidilol, analogous to deuterated drugs like deutetrabenazine .

Pharmacokinetic and ADME Profiles

Parameter This compound Carvedilol Nebivolol
Lipophilicity (LogP) Estimated ~2.8 (moderate) 3.8 (high) 2.1 (moderate)
Hydrogen Bond Donors 5 (hydrazino, hydroxyl, amino groups) 2 4
Bioavailability Likely improved vs. non-deuterated form ~25–35% ~12–96% (dose-dependent)
Half-Life Prolonged (deuterium effect) 6–10 hours 10–12 hours
Key Findings:
  • Lipinski’s Rule: this compound likely adheres to Lipinski’s criteria (molecular weight <500, LogP <5, ≤5 H-bond donors), similar to Carvedilol and Nebivolol. However, missing violation data in related studies (e.g., ) highlight the need for experimental validation .
  • Metabolic Stability : Deuterium substitution may reduce CYP450-mediated clearance, as seen in deuterated drugs like dexlansoprazole, though this compound-specific data are unavailable .

Clinical and Preclinical Data

  • Prizidilol (Non-Deuterated): Demonstrates dual beta-blockade and vasodilation, but rapid metabolism limits its utility.
  • Carvedilol: Clinically proven in heart failure due to antioxidant and anti-apoptotic effects, with manufacturing scalability noted .
  • Nebivolol: Superior endothelial function via NO modulation, but lacks deuterated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.